
2,5-anhydro-D-glucitol
Vue d'ensemble
Description
2,5-Anhydro-D-glucitol is a naturally occurring sugar alcohol that is structurally similar to glucose. It is a biochemical reagent used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars . This compound is involved in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
2,5-Anhydro-D-glucitol has several scientific research applications:
Glycobiology: It is used as a biochemical reagent to study the structure, synthesis, and biological roles of sugars.
Chromatography: Derivatives of this compound are used in chromatographic separation of alkali and alkaline earth metal ions.
Diabetes Research: It is used as a marker for glycemic control in diabetes management, providing insights into short-term glucose status and postprandial hyperglycemia.
Mécanisme D'action
Target of Action
The primary target of 2,5-Anhydro-D-Glucitol (1,5-AG) is the SARS-CoV-2 virus, specifically the spike protein S2 subunit HR1 structural domain . It also interacts with the enzyme Pyruvate Kinase .
Mode of Action
1,5-AG can bind to the V952 and N955 sites of the SARS-CoV-2 spike protein S2 subunit HR1 structural domain . This binding inhibits the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, thereby inhibiting the SARS-CoV-2 virus from infecting host cells .
Biochemical Pathways
1,5-AG affects the biochemical pathways related to glucose metabolism. It is structurally similar to glucose and is strictly negatively correlated with blood glucose concentration in the human body . It can significantly inhibit the infection of the SARS-CoV-2 virus .
Pharmacokinetics
1,5-AG is readily absorbed from the small intestine and quickly excreted into the urine . In rats, 1,5-AG in serum increased 30 minutes after oral administration, and almost 100% of 1,5-AG was excreted into the urine 24 hours after administration . In humans, 1,5-AG in serum showed a peak 30 minutes after ingestion and decreased gradually over 180 minutes. About 60% of 1,5-AG was excreted into the urine for 9 hours following ingestion .
Result of Action
The result of 1,5-AG’s action is the significant inhibition of SARS-CoV-2 virus infection. In diabetic mice, supplementing 1,5-AG can significantly inhibit the onset of severe SARS-CoV-2 infection . It also significantly suppresses the elevation of blood glucose .
Action Environment
The action of 1,5-AG is influenced by various environmental factors. For instance, the level of 1,5-AG in the human body is strictly negatively correlated with blood glucose concentration . In diabetic patients, the level of 1,5-AG is significantly deficient, which may be an important reason for the easy onset of severe illness and death after SARS-CoV-2 infection . Furthermore, 1,5-AG is widely present in our daily food, with a rich content in soybeans .
Analyse Biochimique
Biochemical Properties
2,5-AG has been shown to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . The inhibition of 2,5-AG on sucrase and maltase is similar between humans and rats . It has been shown to be a major metabolic intermediate in the glycolytic pathway . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase .
Cellular Effects
In human cells and bronchial epithelial organoids, 2,5-AG has shown significant anti-SARS-CoV-2 virus ability . In the context of diabetes, 2,5-AG levels are strictly negatively correlated with blood glucose levels . Diabetic patients have significantly lower levels of 2,5-AG in their bodies, which may be a significant reason why they are more likely to develop severe symptoms and die after being infected with the SARS-CoV-2 virus .
Molecular Mechanism
Mechanistic studies have shown that 2,5-AG can bind to the V952 and N955 sites of the HR1 structural domain of the SARS-CoV-2 spike protein S2 subunit . By inhibiting the formation of the S2 subunit 6-HB, it affects the process of virus-cell membrane fusion, inhibiting the SARS-CoV-2 virus from infecting host cells .
Temporal Effects in Laboratory Settings
In both rats and humans, 2,5-AG in serum increased 30 minutes after oral administration and was mostly excreted into the urine 24 hours after administration . Furthermore, 2,5-AG significantly suppressed the blood glucose elevation, and hydrogen excretion was increased following the simultaneous ingestion of sucrose and 2,5-AG .
Dosage Effects in Animal Models
In studies of type II diabetes db/db mouse models, diabetic mice showed a significant decrease in body weight, a significant increase in lung virus load, severe lung pathological damage, and severe symptoms of SARS-CoV-2 infection . Supplementing 2,5-AG in diabetic mice can significantly inhibit SARS-CoV-2 infection, reduce lung virus load by 100-1000 times, and greatly alleviate lung tissue lesions .
Metabolic Pathways
2,5-AG is involved in the glycolytic pathway . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase .
Subcellular Localization
Given its role in the glycolytic pathway, it is likely to be found in the cytoplasm where glycolysis occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Anhydro-D-glucitol can be synthesized through the reductive cleavage of glycosidic linkages in perallylated carbohydrates using triethylsilane. The protected anhydroalditols are then deallylated using a PdCl2-CuCl2-Activated Charcoal system . This method provides a practical approach to preparing anhydroalditols from commodity carbohydrates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production. The use of common reagents and catalysts, such as triethylsilane and PdCl2-CuCl2, makes the process feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Anhydro-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its bioactivation by glycolytic enzymes, which involves enzymatic phosphorylation to yield this compound-1,6-bisphosphate .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include this compound-1,6-bisphosphate and other phosphorylated derivatives .
Comparaison Avec Des Composés Similaires
2,5-Anhydro-D-glucitol is structurally similar to other sugar alcohols, such as 1,5-anhydro-D-glucitol and fructose . its unique bioactivation and inhibition of aldolase distinguish it from these compounds. Other similar compounds include:
1,5-Anhydro-D-glucitol: Used as a marker for glycemic control in diabetes.
Fructose: A common sugar involved in various metabolic pathways.
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWWJLLPNDHGL-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893380 | |
| Record name | 2,5-Sorbitan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27826-73-9 | |
| Record name | 2,5-Anhydro-D-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027826739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Sorbitan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-ANHYDRO-D-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAZ6LS7Z8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-anhydro-D-glucitol?
A1: this compound has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.
Q2: How is this compound typically synthesized?
A2: A common method for synthesizing this compound is through the acid-catalyzed dehydration of D-mannitol. [] Additionally, it can be synthesized via regio- and stereoselective anionic cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol derivatives followed by deprotection. [, , , , ]
Q3: What is unique about the cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol for this compound synthesis?
A3: Cyclopolymerization allows for the creation of polymers with this compound as repeating units. This method is advantageous for generating polymers with specific properties, like macromolecular ionophores. [, , , , ]
Q4: How does this compound exert its biological effects?
A4: this compound itself often acts as a pro-drug. It requires phosphorylation by cellular kinases to yield this compound-1,6-bisphosphate (this compound-1,6-bisP), which is the active form exhibiting inhibitory effects on enzymes like fructose-1,6-bisphosphatase (Fru-1,6-Pase) and phosphofructokinase (PFK). [, , , , , ]
Q5: How does the structure of this compound-1,6-bisP contribute to its inhibitory activity against Fru-1,6-Pase?
A6: While the absence of the anomeric hydroxyl group is critical, molecular modeling suggests that the overall structure of this compound-1,6-bisP allows it to interact with the active site amino acid residues similarly to the natural substrate, fructose-1,6-bisphosphate, contributing to its competitive inhibition. []
Q6: What is the significance of this compound's interaction with PFK in cancer research?
A7: Studies show that PFKs are often upregulated in cancer cells, contributing to their increased glycolytic activity. This compound-6-phosphate, a phosphorylated derivative of this compound, acts as a PFK inhibitor and has shown promise in preclinical studies by reducing glycolysis and inhibiting the growth and invasion of bladder cancer cells. []
Q7: Beyond enzyme inhibition, what other applications have been explored for this compound and its derivatives?
A8: Derivatives of this compound have shown potential as chiral stationary phases for high-performance liquid chromatography (HPLC) and as macromolecular ionophores with selective binding affinities for different metal cations. [, , , , , ]
Q8: What is the solubility profile of this compound polymers?
A9: The solubility of these polymers is influenced by the substituents on the 3,4-positions of the this compound ring. For instance, polymers with methyl or ethyl substituents tend to be amphiphilic, soluble in both organic solvents and water. Increasing the alkyl chain length reduces water solubility, while deprotected polymers demonstrate enhanced water solubility. [, , ]
Q9: How do the alkyl substituents on this compound polymers impact their cation-binding properties?
A10: Longer alkyl chains generally lead to decreased cation-binding capacity. This is attributed to steric hindrance around the oxygen atoms responsible for coordinating with metal cations. [, ]
Q10: How do structural modifications to this compound affect its activity?
A11: The presence and configuration of hydroxyl groups are crucial. Replacing the C2 hydroxyl with a hydrogen (as in this compound) is key for its interaction with Fru-1,6-Pase. The phosphorylation of this compound is essential for its activity against both Fru-1,6-Pase and PFK. [, , , , , ] Alkyl chain length at the 3,4-positions influences cation binding and polymer properties. [, ]
Q11: What structural features are important for this compound derivatives to act as activators of pyrophosphate-dependent phosphofructokinase (PPi-PFK)?
A12: Similar to Fru-2,6-bisP, the presence of two phosphate groups separated by a specific distance is crucial for activating PPi-PFK. The this compound 1,6-bisphosphate exhibits significant activating potential, suggesting the importance of the spatial arrangement of the phosphate groups. []
Q12: What are some areas for future research on this compound?
A13: Future research could explore: * Optimization of this compound-based polymers for specific applications, such as drug delivery systems or enantioselective membranes. [, ]* In-depth investigation of the metabolic pathways and enzymes involved in the bioactivation and mode of action of this compound in different organisms. []* Further development of this compound-based PFK inhibitors as potential anticancer agents, focusing on efficacy, safety, and pharmacokinetic properties. []* Detailed toxicological studies to evaluate the safety profile and potential long-term effects of this compound and its derivatives. []
Q13: What are the limitations of current research on this compound?
A14: While promising, much of the research on this compound and its derivatives remains in the preclinical stage. More comprehensive studies are needed to:* Determine its efficacy and safety in human subjects through clinical trials. []* Investigate potential long-term effects and toxicity. []* Elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. []* Understand potential drug-drug interactions and resistance mechanisms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



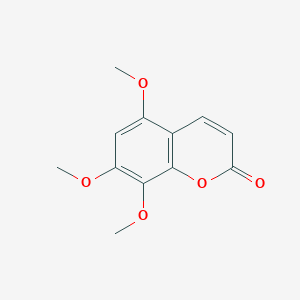
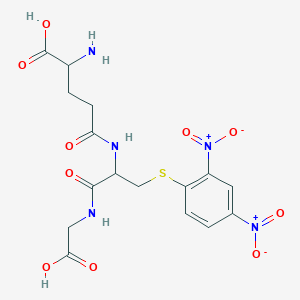
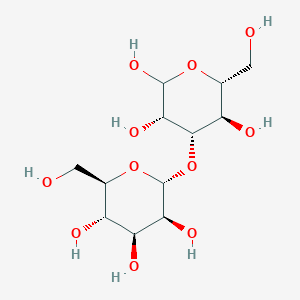
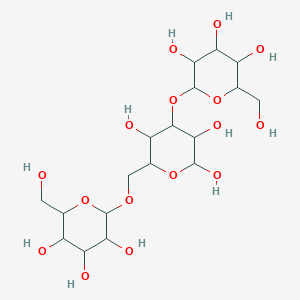
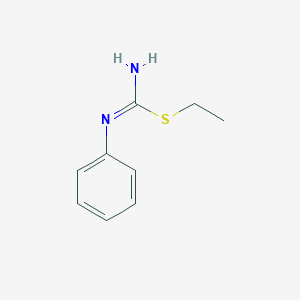

![(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B14291.png)
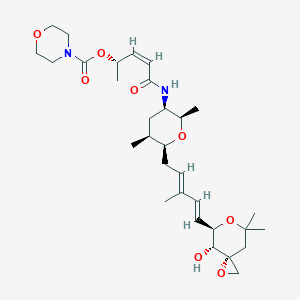
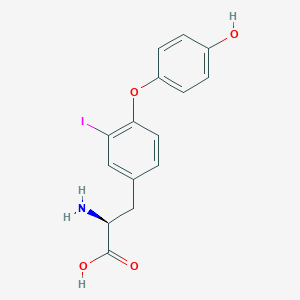

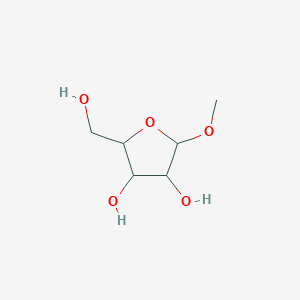
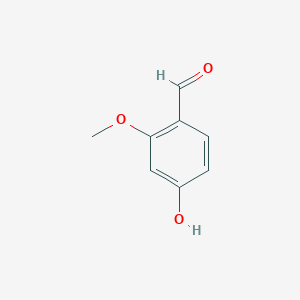
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)
